molecular formula C5H7FN4 B070423 6-Fluoro-N2-methylpyrimidine-2,4-diamine CAS No. 165258-67-3

6-Fluoro-N2-methylpyrimidine-2,4-diamine

Cat. No. B070423
CAS RN: 165258-67-3
M. Wt: 142.13 g/mol
InChI Key: SSJMBJXOUUCDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-N2-methylpyrimidine-2,4-diamine, also known as FM2-4, is a chemical compound that has been widely studied for its potential applications in the field of pharmaceuticals and biotechnology. This compound belongs to the class of pyrimidine derivatives and has a molecular formula of C6H7FN4.

Mechanism of Action

The mechanism of action of 6-Fluoro-N2-methylpyrimidine-2,4-diamine involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA. By inhibiting DHFR, 6-Fluoro-N2-methylpyrimidine-2,4-diamine disrupts the process of DNA synthesis, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
6-Fluoro-N2-methylpyrimidine-2,4-diamine has been shown to have low toxicity and high selectivity towards cancer cells. This compound has also been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Fluoro-N2-methylpyrimidine-2,4-diamine is its high potency against cancer cells. This compound has also been shown to have a low risk of developing resistance, which is a major limitation of many cancer drugs. However, one of the limitations of 6-Fluoro-N2-methylpyrimidine-2,4-diamine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 6-Fluoro-N2-methylpyrimidine-2,4-diamine. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the development of novel drug delivery systems to improve the solubility and bioavailability of 6-Fluoro-N2-methylpyrimidine-2,4-diamine. Additionally, further studies could be conducted to investigate the potential of 6-Fluoro-N2-methylpyrimidine-2,4-diamine in combination with other anticancer agents to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 6-Fluoro-N2-methylpyrimidine-2,4-diamine involves the reaction of 6-chloro-2,4-diaminopyrimidine with methyl iodide and potassium carbonate in an aprotic solvent. This reaction results in the formation of 6-Fluoro-N2-methylpyrimidine-2,4-diamine as a white crystalline solid.

Scientific Research Applications

6-Fluoro-N2-methylpyrimidine-2,4-diamine has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that 6-Fluoro-N2-methylpyrimidine-2,4-diamine can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

6-fluoro-2-N-methylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN4/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H3,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJMBJXOUUCDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=N1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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